N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide
Description
N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide is a complex organic compound that features a benzodioxin ring system
Properties
IUPAC Name |
N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-16(21)14-10-17-18(24-9-8-23-17)11-15(14)20-19(22)13-6-4-12(2)5-7-13/h4-7,10-11,16,21H,3,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJLJBHGZSILGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C)OCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzodioxin ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the benzodioxin ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a hydroxypropyl group.
Uniqueness
N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
